molecular formula C11H16O3 B3045262 (3-Methoxy-4-propoxyphenyl)methanol CAS No. 103859-81-0

(3-Methoxy-4-propoxyphenyl)methanol

Cat. No.: B3045262
CAS No.: 103859-81-0
M. Wt: 196.24 g/mol
InChI Key: QXHCGEWVQZCIMN-UHFFFAOYSA-N
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Description

(3-Methoxy-4-propoxyphenyl)methanol (CAS 103859-81-0) is an organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.25 g/mol . Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH₃) at the 3-position, a propoxy group (-OCH₂CH₂CH₃) at the 4-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. Key physicochemical properties include a boiling point of 308.2°C at 760 mmHg and a density of 1.064 g/cm³ . The compound is typically supplied as a stable powder stored at room temperature and is utilized in life sciences research, particularly as a synthetic intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

(3-methoxy-4-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7,12H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHCGEWVQZCIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366644
Record name (3-methoxy-4-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103859-81-0
Record name (3-methoxy-4-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-propoxyphenyl)methanol typically involves the alkylation of a phenol derivative. One common method is the reaction of 3-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-propoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxy-4-propoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxy-4-propoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and propoxy groups can affect the compound’s lipophilicity and membrane permeability, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituent groups, which critically influence their reactivity, stability, and applications. Below is a detailed comparison with five structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3-Methoxy-4-propoxyphenyl)methanol 3-OCH₃, 4-OCH₂CH₂CH₃, -CH₂OH C₁₁H₁₆O₃ 196.25 Intermediate in orexin-1 receptor antagonist synthesis; high thermal stability (bp 308.2°C)
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 3-OCH₃, 4-OCH₂CH₂CH₂Ph, -CH₂OH C₁₇H₂₀O₃ 272.34* Increased lipophilicity due to phenylpropoxy group; 95% purity; skin irritation hazards
(3-Bromo-4-methoxyphenyl)methanol 3-Br, 4-OCH₃, -CH₂OH C₈H₉BrO₂ 217.06 Bromine enhances electrophilic reactivity; used in cross-coupling reactions (e.g., Suzuki)
(3-Chloro-5-methoxy-4-propoxyphenyl)methanol 3-Cl, 5-OCH₃, 4-OCH₂CH₂CH₃, -CH₂OH C₁₁H₁₅ClO₃ 230.69 Chlorine substitution improves nucleophilic substitution potential; halogenated intermediate
3-Methoxy-4-hydroxy-phenylglycol 3-OCH₃, 4-OH, -CH₂CH₂OH C₉H₁₂O₄ 184.19 Principal metabolite of norepinephrine; used in neurochemical studies

*Estimated based on structural similarity.

Physicochemical Property Trends

  • Boiling Points : The parent compound’s high boiling point (308.2°C) reflects strong intermolecular hydrogen bonding from the -CH₂OH group. Substitution with bulky groups (e.g., phenylpropoxy) may further increase boiling points due to enhanced van der Waals interactions.
  • Lipophilicity : The phenylpropoxy analog’s logP value is likely higher than the parent compound, improving membrane permeability but reducing aqueous solubility.

Biological Activity

(3-Methoxy-4-propoxyphenyl)methanol, with the molecular formula C11_{11}H16_{16}O3_3 and a molecular weight of 196.25 g/mol, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

The compound is synthesized through the alkylation of 3-methoxyphenol with propyl bromide, followed by reduction using sodium borohydride. This synthetic route allows for the production of this compound in a laboratory setting, which can be scaled for industrial production .

The biological activity of this compound is influenced by its structure, particularly the methoxy and propoxy groups. These groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively. The mechanism of action may involve interactions with specific enzymes or receptors, modulating various biochemical pathways .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including HeLa cells. The cytotoxicity evaluation revealed that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 29.7 μM . This suggests that modifications to the compound could enhance its anticancer efficacy.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several derivatives against HeLa cells using the Alamar Blue assay. The results indicated that compounds with para substitutions significantly increased cytotoxicity compared to their ortho-substituted counterparts .
  • Antimicrobial Screening : In vitro tests demonstrated that this compound had notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialEscherichia coliSignificant antibacterial activity
CytotoxicityHeLa CellsCC50 = 29.7 μM
CytotoxicityHeLa CellsCC50 = 27.3 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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